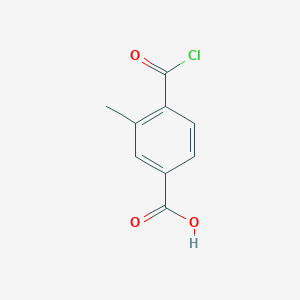
4-(Chlorocarbonyl)-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chlorocarbonyl)-3-methylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7ClO3 and its molecular weight is 198.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
4-(Chlorocarbonyl)-3-methylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their therapeutic properties, particularly in the development of antihypertensive drugs and anti-cancer agents.
Case Study: Synthesis of Antihypertensive Agents
Research indicates that this compound can be utilized in the synthesis of telmisartan, an antihypertensive medication. The compound's chlorocarbonyl group enhances its reactivity, facilitating the formation of complex structures necessary for effective drug action .
| Compound | Function | Reference |
|---|---|---|
| Telmisartan | Antihypertensive | |
| Other derivatives | Various therapeutic applications |
Agrochemical Applications
The compound exhibits herbicidal properties, making it valuable in agricultural practices. Its derivatives have been tested for effectiveness against various weed species, contributing to crop protection strategies.
Case Study: Herbicidal Activity
In studies assessing the herbicidal effects of this compound derivatives, it was found to inhibit the growth of several weed species, including Digitaria sanguinalis. This property is attributed to its ability to disrupt plant growth regulatory pathways .
| Weed Species | Effectiveness | Reference |
|---|---|---|
| Digitaria sanguinalis | Growth inhibition | |
| Imperata cylindrica | Resprouting inhibition |
Material Science Applications
In material science, this compound is explored for its potential in synthesizing high-performance polymers and coatings. The compound's unique chemical structure allows for modifications that enhance material properties such as durability and resistance to environmental factors.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This application is significant in developing advanced materials for industrial use .
Analytical Chemistry Applications
In analytical chemistry, this compound is utilized as a standard reference material for various analytical techniques, including chromatography and mass spectrometry. Its well-defined chemical structure aids in method development and validation.
Case Study: Chromatographic Analysis
The compound has been employed as a calibration standard in high-performance liquid chromatography (HPLC), ensuring accurate quantification of related compounds in complex mixtures .
特性
CAS番号 |
126736-28-5 |
|---|---|
分子式 |
C9H7ClO3 |
分子量 |
198.6 g/mol |
IUPAC名 |
4-carbonochloridoyl-3-methylbenzoic acid |
InChI |
InChI=1S/C9H7ClO3/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,12,13) |
InChIキー |
WXTNFBRXECMYPM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)Cl |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)Cl |
同義語 |
Benzoic acid, 4-(chlorocarbonyl)-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















